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Disuccinimidyl adipate

Chemical crosslinking XL-MS Protein structure modeling

Disuccinimidyl adipate (DSA) is a 6-carbon NHS ester crosslinker with an intermediate spacer arm (~8-9 Å) that fills the critical gap between DSG (~7.7 Å) and DSS (~11.4 Å). This distinct chain length enables reproducible crosslinking of residue pairs inaccessible to shorter or longer analogs, improving XL-MS structural mapping and PROTAC linker length series evaluation. Choose DSA for sterically hindered targets where DSG fails to reach and DSS introduces excessive flexibility.

Molecular Formula C14H16N2O8
Molecular Weight 340.28 g/mol
CAS No. 59156-70-6
Cat. No. B1313749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisuccinimidyl adipate
CAS59156-70-6
Molecular FormulaC14H16N2O8
Molecular Weight340.28 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2
InChIKeyLZZXZDMVRZJZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disuccinimidyl Adipate (CAS 59156-70-6): Homobifunctional NHS Ester Crosslinker with 6-Carbon Aliphatic Spacer for Biomolecule Conjugation


Disuccinimidyl adipate (DSA; also referred to as DSC) is an amine-reactive homobifunctional crosslinking reagent belonging to the disuccinimidyl ester class. It contains two N-hydroxysuccinimide (NHS) ester groups connected by an adipic acid-derived six-carbon aliphatic spacer arm, enabling covalent bridging of primary amines on proteins, peptides, and other biomolecules through stable amide bond formation [1]. The compound serves as a structural intermediate between shorter-chain analogs such as disuccinimidyl glutarate (DSG; 5-carbon) and longer-chain analogs such as disuccinimidyl suberate (DSS; 8-carbon), offering distinct spatial constraints and conformational flexibility that influence crosslinking outcomes in protein interaction studies, bioconjugation workflows, and targeted protein degradation applications [2].

Why Disuccinimidyl Adipate (DSC) Cannot Be Freely Interchanged with DSS, DSG, or BS3 in Crosslinking Workflows


Although disuccinimidyl adipate shares the NHS ester reactive chemistry with its closest analogs—disuccinimidyl glutarate (DSG; 5-carbon, ~7.7 Å spacer), disuccinimidyl suberate (DSS; 8-carbon, ~11.4 Å spacer), and bis(sulfosuccinimidyl)suberate (BS3; water-soluble 8-carbon)—spacer length differences fundamentally alter crosslinking distance constraints, conformational sampling, and the resulting crosslinked residue pairs detected in mass spectrometry [1]. In coarse-grained molecular dynamics modeling of 23 small proteins, the upper distance boundaries applied for DSA (4-12 Å range) versus DSG, BS3, and other crosslinkers directly determine which residue pairs are restrained and ultimately influence model quality [1]. Generic substitution without accounting for chain length introduces uncontrolled variability in crosslinking efficiency, crosslinked complex topology, and downstream structural interpretation, making compound-specific selection essential for reproducible experimental outcomes [2].

Disuccinimidyl Adipate (DSC) Quantitative Differentiation Evidence: Spacer Length, Distance Constraints, and Crosslinking Performance


Spacer Arm Length Differentiation: DSA (~8.6 Å) Occupies Intermediate Distance Range Between DSG (~7.7 Å) and DSS (~11.4 Å)

Disuccinimidyl adipate (DSA) provides a spacer arm length of approximately 8.6 Å, derived from its six-carbon adipic acid backbone . This places DSA at an intermediate distance capability between the shorter disuccinimidyl glutarate (DSG, 5-carbon, ~7.7 Å) and the longer disuccinimidyl suberate (DSS, 8-carbon, ~11.4 Å) . In coarse-grained protein structure modeling studies employing crosslinking mass spectrometry (XL-MS) restraints, DSA was assigned upper distance boundaries in the 4-12 Å range alongside DSG and BS3 (water-soluble DSS analog), with the specific distance-dependent restraint potentials evaluated for each crosslinker type to generate high-quality protein models [1].

Chemical crosslinking XL-MS Protein structure modeling

Flexible Six-Carbon Spacer Enables Conformational Accommodation in Sterically Hindered Protein Crosslinking

The adipic acid-derived six-carbon aliphatic chain of DSA provides a flexible bridging structure that permits conformational adjustment during crosslinking reactions, in contrast to more rigid spacer architectures . The flexible spacer enables DSA to accommodate sterically demanding protein interfaces where constrained linkers may fail to achieve efficient crosslinking. Compared to the shorter, more rigid DSG (5-carbon) and the longer but similarly flexible DSS (8-carbon), DSA occupies a middle ground in both spacer length and conformational freedom [1]. The rotatable bond count of 9 in DSA (computed property) further supports its capacity for conformational sampling during the crosslinking reaction [2].

Protein crosslinking Conformational flexibility Bioconjugation

PROTAC Linker Application: DSA as Alkyl Chain-Based Connector in Targeted Protein Degradation

Disuccinimidyl adipate is classified as an alkyl chain-based PROTAC linker suitable for synthesizing proteolysis-targeting chimeras (PROTACs), where it serves as a covalent connector between an E3 ubiquitin ligase ligand and a target protein-binding ligand [1][2]. The six-carbon aliphatic spacer provides a defined molecular distance that influences ternary complex formation efficiency and subsequent ubiquitination kinetics. While comparative PROTAC degradation efficiency data directly contrasting DSA with other alkyl chain linkers (e.g., glutarate-based or suberate-based analogs) are not available in the open literature, the availability of DSA as a discrete linker option enables systematic optimization of linker length during PROTAC structure-activity relationship (SAR) studies .

PROTAC Targeted protein degradation Linker chemistry

Optimal Application Scenarios for Disuccinimidyl Adipate (DSC) Based on Quantitative Differentiation Evidence


Crosslinking Mass Spectrometry (XL-MS) Requiring Intermediate ~8-9 Å Distance Restraints

When designing XL-MS experiments to map protein-protein interactions or protein conformations, DSA is optimally deployed for capturing residue pairs separated by approximately 8-9 Å [1]. This intermediate distance window bridges the gap between DSG (~7.7 Å constraints) and DSS (~11.4 Å constraints), enabling researchers to probe interaction interfaces that are too distant for DSG yet would be nonspecifically sampled by longer DSS [1]. The flexible six-carbon spacer further facilitates crosslinking at conformationally dynamic interfaces where rigid linkers fail to achieve efficient conjugation [2].

PROTAC Linker Optimization: Systematic Spacer Length Variation in Degrader SAR Campaigns

DSA serves as a defined 6-carbon alkyl chain linker component in PROTAC synthesis, enabling systematic evaluation of linker length effects on ternary complex formation and target degradation efficiency [3]. Researchers optimizing PROTAC candidates can employ DSA alongside glutarate-based (5-carbon) and suberate-based (8-carbon) analogs to generate a linker length series, facilitating identification of the optimal spatial separation between E3 ligase and target protein ligands for maximal degradation potency.

Protein Conjugation Requiring Balanced Spacer Flexibility for Sterically Constrained Interfaces

In bioconjugation workflows where target proteins present sterically hindered amine residues, DSA offers an advantageous balance of sufficient chain length for accessibility without excessive conformational freedom that reduces crosslinking specificity [2]. The 6-carbon flexible spacer accommodates moderate spatial constraints while maintaining defined intermolecular distance, making DSA suitable for antibody labeling, enzyme immobilization, and protein-protein conjugation studies where both DSG (insufficient reach) and DSS (excessive flexibility) have demonstrated suboptimal performance [2].

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